(Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a structurally complex molecule featuring a benzothiazole core, a sulfonamide-linked 3-methylpiperidine moiety, and a methyl ester group. Its Z-configuration at the imino bond suggests stereochemical specificity, which may influence its biological interactions. For instance, sulfonamide-containing compounds are prevalent in herbicides (e.g., sulfonylureas in ) and pharmaceuticals (e.g., ferroptosis-inducing agents in ).
Properties
IUPAC Name |
methyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-16-6-11-20-21(13-16)33-24(27(20)15-22(28)32-3)25-23(29)18-7-9-19(10-8-18)34(30,31)26-12-4-5-17(2)14-26/h6-11,13,17H,4-5,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVQACCGRSUGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Structural Features
The compound features a complex structure that includes:
- A thiazole ring, contributing to its biological activity.
- A piperidine moiety, which is often associated with neuroactive properties.
- An ester functional group that may influence its solubility and permeability.
Research indicates that this compound exhibits several mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with various enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The piperidine ring suggests potential interaction with neurotransmitter receptors, impacting neurological functions.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The thiazole component is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, it may offer therapeutic benefits in neurodegenerative disorders.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of (Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate against various cancer cell lines. The results indicated:
- IC50 Values : The compound demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis via the mitochondrial pathway.
Study 2: Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects of this compound in a rat model of arthritis. Key findings included:
- Reduction in Inflammatory Markers : The treatment group exhibited a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6).
- Histopathological Analysis : Tissue samples showed reduced synovial inflammation compared to controls.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 12 µM (MCF-7 cells) | Journal of Medicinal Chemistry |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 | Experimental Biology |
| Neuroprotective | Potential modulation of receptors | Neuroscience Letters |
Comparison with Similar Compounds
Bioactivity Predictions
- Herbicidal Potential: Structural alignment with sulfonylureas suggests ALS inhibition, but steric hindrance from the 3-methylpiperidine group may reduce efficacy compared to metsulfuron-methyl .
- Anticancer Activity : The benzothiazole core and sulfonamide group align with FINs, but ferroptosis induction remains speculative without direct evidence .
- Insecticidal Applications : Similarities to plant-derived esters () imply possible utility, though bioactivity may depend on insect cuticle permeability and metabolic resistance .
Metabolic and Stability Considerations
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
The synthesis of this benzothiazole-derived compound typically involves multi-step reactions, including:
- Hantzsch thiazole synthesis for constructing the benzo[d]thiazole core via α-halocarbonyl and thioamide precursors .
- Sulfonylation of the piperidine moiety using sulfonyl chlorides under inert conditions .
- Imine formation between the benzoyl and thiazole groups, requiring strict control of pH and temperature to favor the (Z)-isomer . Yield optimization can be achieved via continuous flow reactors to enhance reaction control and reduce side products . Purity is ensured through column chromatography and HPLC (>95% purity) .
Q. What analytical techniques are critical for characterizing its structural integrity?
- NMR spectroscopy (1H/13C) to confirm regiochemistry of the thiazole ring, imine configuration (Z/E), and sulfonamide substitution .
- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., C₂₄H₂₈N₄O₅S₂, calculated 540.14 g/mol) .
- FT-IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Q. How does the compound’s stability vary under different storage conditions?
- Short-term stability : Stable at 4°C in anhydrous DMSO or acetonitrile for ≤7 days .
- Long-term storage : Lyophilized solids stored at -20°C under argon retain stability for >6 months .
- Degradation pathways : Hydrolysis of the methyl ester or sulfonamide groups occurs in aqueous buffers (pH <3 or >10) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme inhibition assays (e.g., kinases, proteases) due to the sulfonamide’s role in active-site binding .
- Cytotoxicity screening (MTT assay) in cancer cell lines (IC₅₀ values) .
- Molecular docking to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or EGFR .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., imine formation) be elucidated?
- Kinetic studies using variable-temperature NMR to monitor imine tautomerization rates .
- Density Functional Theory (DFT) calculations to model transition states and identify rate-limiting steps .
- Isotopic labeling (e.g., ¹⁵N) to trace nitrogen migration during thiazole ring formation .
Q. What computational strategies improve the prediction of its pharmacokinetic properties?
- ADMET prediction tools (e.g., SwissADME): The compound’s logP (~3.2) suggests moderate lipophilicity, while the sulfonamide group may limit blood-brain barrier penetration .
- Molecular dynamics simulations to assess metabolic stability (e.g., susceptibility to cytochrome P450 oxidation) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Scaffold diversification : Replace the 3-methylpiperidine with other heterocycles (e.g., pyrrolidine, morpholine) to modulate target selectivity .
- Functional group substitution : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl moiety to enhance enzyme inhibition .
- Stereochemical analysis : Compare (Z)- and (E)-isomers’ bioactivity via chiral HPLC separation .
Q. What in vivo models are appropriate for validating its therapeutic potential?
- Murine inflammation models (e.g., carrageenan-induced paw edema) to test anti-inflammatory activity linked to COX-2 inhibition .
- Xenograft tumor models for assessing antitumor efficacy and toxicity profiles .
- Pharmacokinetic studies in rodents to measure bioavailability, half-life, and metabolite identification .
Data Contradictions and Resolution
- Synthetic Yield Variability : Conflicting reports on optimal sulfonylation conditions (e.g., pyridine vs. DMAP as catalysts) . Resolution: Use Design of Experiments (DoE) to statistically optimize reaction parameters .
- Biological Activity Discrepancies : Fluorinated analogs in show enhanced metabolic stability compared to non-fluorinated derivatives. Resolution: Perform meta-analysis of substituent effects on half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
